molecular formula C6H7N3S B12967269 6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine

6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine

Cat. No.: B12967269
M. Wt: 153.21 g/mol
InChI Key: LLFAYMZCQYTZFO-UHFFFAOYSA-N
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Description

6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine is a heterocyclic compound with the following chemical structure:

C9H8N4S\text{C}_9\text{H}_8\text{N}_4\text{S}C9​H8​N4​S

. It has attracted scientific interest due to its potential applications in various fields.

Preparation Methods

Synthetic Routes:: The synthesis of 6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine involves several steps. One approach is through cyclization reactions, where appropriate precursors are transformed into the desired compound. Specific synthetic routes may vary, but a common strategy includes the following steps:

    Thieno[3,2-c]pyrazole Formation: Start with a suitable precursor (e.g., 6-methylpyrazole) and cyclize it under appropriate conditions to form the thieno[3,2-c]pyrazole ring.

    Amination: Introduce the amino group at the desired position (e.g., position 3) using appropriate reagents.

    Methylation: Add a methyl group to the nitrogen atom to obtain this compound.

Industrial Production:: While industrial-scale production methods may not be widely documented, researchers have synthesized derivatives of this compound for specific applications, such as GSK-3β inhibition .

Chemical Reactions Analysis

6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify its functional groups.

    Substitution: Substituents can be introduced or replaced on the pyrazole or thieno rings. Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Alzheimer’s Disease (AD) Research:: Notably, 6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine derivatives have been investigated as potential glycogen synthase kinase 3β (GSK-3β) inhibitors for AD treatment. GSK-3β plays a crucial role in tau protein hyperphosphorylation, a hallmark of AD pathology. Compound 16b, a derivative of this compound, showed promising GSK-3β inhibitory activity and increased neuronal differentiation .

Mechanism of Action

The exact mechanism by which 6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine exerts its effects remains an active area of research. its impact on GSK-3β phosphorylation and downstream signaling pathways suggests a potential role in modulating tau protein function and neuronal health.

Comparison with Similar Compounds

While I don’t have a comprehensive list of similar compounds, researchers often compare 6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine with related heterocyclic structures to highlight its unique properties.

Properties

Molecular Formula

C6H7N3S

Molecular Weight

153.21 g/mol

IUPAC Name

6-methyl-1H-thieno[3,2-c]pyrazol-3-amine

InChI

InChI=1S/C6H7N3S/c1-3-2-10-5-4(3)8-9-6(5)7/h2H,1H3,(H3,7,8,9)

InChI Key

LLFAYMZCQYTZFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1NN=C2N

Origin of Product

United States

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